CID 66720379

Descripción

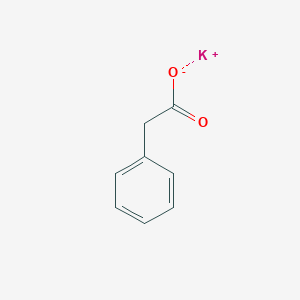

Potassium phenylacetate (C₈H₇KO₂) is the potassium salt of phenylacetic acid, a naturally occurring aromatic fatty acid. It has garnered significant attention for its antitumor properties, particularly in gliomas and prostate cancer. Mechanistically, it induces tumor cell differentiation, inhibits protein prenylation, and activates peroxisome proliferator-activated receptor gamma (PPARγ), leading to cell cycle arrest (G1 phase) and apoptosis . Clinically achievable concentrations (2–3 mM in serum) prolong survival in rat glioma models without significant toxicity . Its metabolism involves conjugation with glutamine to form phenylacetylglutamine, which is excreted renally .

Propiedades

Número CAS |

13005-36-2 |

|---|---|

Fórmula molecular |

C8H8KO2 |

Peso molecular |

175.25 g/mol |

Nombre IUPAC |

potassium;2-phenylacetate |

InChI |

InChI=1S/C8H8O2.K/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10); |

Clave InChI |

XVNKZZHXUPTZER-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C(C=C1)CC(=O)[O-].[K+] |

SMILES canónico |

C1=CC=C(C=C1)CC(=O)[O-].[K+] |

Otros números CAS |

13005-36-2 |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

103-82-2 (Parent) |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions and Optimization

-

Solvent System : Aqueous media are preferred due to the high solubility of both reactants. Ethanol or isopropanol may be added to enhance reactant miscibility and control reaction exothermicity.

-

Temperature : Room temperature (20–25°C) suffices for complete neutralization, though slight heating (40–50°C) accelerates the process without compromising yield.

-

Molar Ratio : A 1:1 molar ratio of phenylacetic acid to KOH ensures complete conversion. Excess KOH (up to 1.05:1) mitigates side reactions, particularly in industrial batches.

Industrial-Scale Protocol

-

Dissolution : Phenylacetic acid (1 mol) is dissolved in deionized water (500 mL) under mechanical stirring.

-

Titration : A 45% w/v KOH solution is added dropwise until pH 7–8 is achieved.

-

Crystallization : The solution is evaporated under reduced pressure (60°C, 100 mbar) to precipitate potassium phenylacetate.

-

Purification : Recrystallization from ethanol-water (3:1 v/v) yields ≥98% pure product.

Key Advantages :

Carbonylation of Substituted Benzyl Halides

Recent advances in transition metal catalysis enable the synthesis of phenylacetic acid precursors via carbonylation, which are subsequently neutralized to form potassium phenylacetate.

Palladium-Catalyzed Carbonylation

The reaction of benzyl chloride derivatives with carbon monoxide (CO) in the presence of a palladium catalyst yields phenylacetic acid:

Optimized Parameters (Based on)

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 0.13 mmol Pd(PPh₃)₂Cl₂ | Maximizes TOF |

| Temperature | 80°C | Balances kinetics/thermodynamics |

| CO Pressure | 1.5 atm | Prevents catalyst deactivation |

| Base | NaOH (2.5 eq) | Neutralizes HCl byproduct |

Procedure :

-

Charge a high-pressure reactor with benzyl chloride (1 mol), Pd(PPh₃)₂Cl₂ (0.13 mmol), and xylene (solvent).

-

Pressurize with CO to 1.5 atm and heat to 80°C.

-

Add NaOH solution (2.5 eq) dropwise over 2 hours.

-

Acidify with HCl to precipitate phenylacetic acid (yield: 89–95%).

Limitations :

-

Requires specialized equipment for handling CO.

-

Catalyst cost impacts economic viability at scale.

Ionic Liquid-Mediated Ester Hydrolysis

Patent CN101811966A discloses a solvent-free method using pyridine propyl sulfonic acid ionic liquid as a catalyst for phenylacetate ester synthesis, which can be hydrolyzed to phenylacetic acid.

Reaction Scheme

-

Esterification :

-

Hydrolysis :

Process Details

-

Catalyst : Pyridine propyl sulfonic acid ionic liquid (1 ml per 1.05 mol reactants).

-

Conditions : 120–130°C, 2–6 hours reflux.

Advantages :

-

Eliminates volatile organic solvents.

-

Catalyst recyclability (>5 cycles without significant activity loss).

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison for Potassium Phenylacetate Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Neutralization | 95–98 | 99.5 | High | 12–18 |

| Carbonylation | 85–90 | 98.0 | Moderate | 35–45 |

| Ionic Liquid Hydrolysis | 75–82 | 97.5 | Low | 28–32 |

Key Observations :

-

Neutralization remains the industrial standard due to cost-effectiveness and simplicity.

-

Carbonylation offers higher atom economy but requires CO handling infrastructure.

-

Ionic Liquid methods are eco-friendly but suffer from lower yields.

Aplicaciones Científicas De Investigación

Potassium phenylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phenylacetic acid derivatives.

Biology: Potassium phenylacetate is used in studies involving metabolic pathways and enzyme reactions.

Medicine: It has potential therapeutic applications, including the treatment of hyperammonemia.

Industry: It is used in the production of fragrances, pharmaceuticals, and as an intermediate in the synthesis of various organic compounds.

Mecanismo De Acción

The mechanism of action of potassium phenylacetate involves its role as a source of phenylacetate ions. These ions can participate in various biochemical reactions, including the inhibition of certain enzymes and the modulation of metabolic pathways. The molecular targets and pathways involved include the urea cycle and the inhibition of ammonia production.

Comparación Con Compuestos Similares

Phenylbutyrate (PB)

- Structure : A four-carbon side chain derivative of phenylacetate.

- Activity: More potent than phenylacetate on a molar basis. In ovarian carcinoma cells, PB shows higher growth inhibition (EC₅₀ ~0.5–1 mM) compared to phenylacetate (EC₅₀ ~2–4 mM) .

- Mechanism : Shares PPARγ activation and protein prenylation inhibition but also modulates immune markers (e.g., increased HLA class I expression) .

- Pharmacokinetics : Linear kinetics with better tolerability, enabling higher sustained doses in clinical trials .

Halogenated Derivatives (p-Chloro-phenylacetate, p-Iodo-phenylbutyrate)

- Structure : Chlorine or iodine substituents on the phenyl ring enhance lipophilicity.

- Activity : Significantly higher PPARγ binding affinity and antitumor potency than phenylacetate. The potency order is:

phenylacetate < phenylbutyrate < p-chloro-phenylacetate < p-iodo-phenylbutyrate . - Clinical Use : p-Iodo-phenylbutyrate is under investigation for enhanced tumor penetration in solid malignancies .

Hydroxykynurenine and Kynurenine

- Structure : Tryptophan metabolites with aromatic and amine groups.

- Activity : Exhibit the highest growth inhibitory activity in ovarian cancer cells (EC₅₀ ~0.1–0.3 mM), surpassing PB and phenylacetate .

- Mechanism : Unrelated to PPARγ; likely involves oxidative stress pathways .

Pharmacokinetic Comparison with Benzoate

Benzoate, another aromatic acid used in urea cycle disorders, shows comparable plasma kinetics but lacks antitumor efficacy .

Physicochemical Properties Compared to Methylbenzoate and Methylformate

| Compound | Density (g/cm³) | ΔvapH (kJ/mol) |

|---|---|---|

| Phenylacetate | 1.15* | 45.2* |

| Methylbenzoate | 1.09 | 43.8 |

| Methylformate | 0.97 | 28.9 |

*Predicted values using optimized GAFF-LCFF force field .

Phenylacetate’s higher density and vaporization enthalpy reflect stronger intermolecular interactions due to its aromatic and carboxylate groups .

Unique Metabolic Pathways: Decarboxylation to Toluene

Phenylacetate is decarboxylated to toluene by anaerobic bacteria (e.g., Tolumonas auensis) via phenylacetate decarboxylase, a pathway absent in similar compounds like benzoate . This enzyme also processes p-hydroxyphenylacetate, indicating substrate flexibility .

Mechanisms of Action: PPARγ vs. Prenylation Inhibition

- PPARγ Activation : Phenylacetate and PB bind PPARγ, upregulating p21 and inducing cell cycle arrest .

- Prenylation Inhibition: Phenylacetate uniquely suppresses mevalonate pathway intermediates, critical for glioma cholesterol synthesis, sparing normal brain cells .

- Synergy : PB combined with cisplatin or lovastatin shows additive effects in ovarian cancer .

Clinical Implications and Toxicity

- Phenylacetate: Reversible CNS depression and emesis at supratherapeutic doses (>300 µg/mL) . Phase I trials noted stable PSA levels in prostate cancer and functional improvement in glioblastoma .

- Phenylbutyrate : Better tolerated, with clinical responses in hematologic malignancies .

Actividad Biológica

Potassium phenylacetate (KPA) is a compound with significant biological activity, particularly in the context of managing hyperammonemia and potential antitumor effects. This article explores its mechanisms of action, pharmacokinetics, and relevant research findings, including case studies that illustrate its clinical applications.

Potassium phenylacetate primarily functions as a nitrogen-binding agent . Its main action involves facilitating the excretion of nitrogen, which is crucial in managing conditions like urea cycle disorders . The compound is metabolized in the liver to phenylacetyl-CoA, which subsequently reacts with glutamine to form phenylacetylglutamine, a compound that is excreted from the body. This process significantly reduces ammonia levels, preventing neurological complications associated with hyperammonemia.

Pharmacokinetics

The pharmacokinetics of potassium phenylacetate involve its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : KPA is absorbed through the gastrointestinal tract.

- Distribution : The compound distributes throughout body tissues and fluids.

- Metabolism : It is metabolized by esterases in the liver and plasma.

- Excretion : The primary route of excretion is through urine as phenylacetylglutamine.

Cellular Effects and Antitumor Activity

Research has indicated that potassium phenylacetate exhibits antiproliferative effects on various cancer cell lines. For instance, studies have shown that it can inhibit growth and vascular endothelial growth factor (VEGF) secretion in human thyroid carcinoma cells. This suggests potential applications as an antitumor agent .

Case Study: Osteosarcoma Cells

A study investigated the effects of phenylacetate on osteosarcoma cell lines (HOS and U-2 OS). The results demonstrated that phenylacetate treatment led to:

- Cell Growth Inhibition : Significant reduction in cell viability.

- Cell Cycle Arrest : Induction of G1 phase arrest.

- Apoptosis : Increased apoptosis markers such as reduced Bcl-2 expression and elevated Bax levels .

Potassium phenylacetate interacts with various enzymes and proteins involved in metabolic pathways. Its biochemical properties include:

- Inhibition of specific enzymes related to tumor growth.

- Modulation of gene expression linked to cell cycle regulation and apoptosis.

Comparative Analysis with Other Compounds

| Compound | Primary Action | Clinical Use |

|---|---|---|

| Sodium Phenylacetate | Antitumor effects | Clinical trials for cancers |

| Potassium Phenylacetate | Ammonia reduction | Urea cycle disorder management |

| Phenylacetic Acid | Metabolic intermediate | Research on bacterial degradation |

Q & A

Q. What laboratory synthesis methods are recommended for potassium phenylacetate?

Potassium phenylacetate is synthesized via salt formation by reacting phenylacetic acid with potassium hydroxide in aqueous solution. This method ensures high purity and is suitable for small-scale laboratory preparation. Researchers should monitor pH during neutralization and use recrystallization for purification .

Q. What molecular mechanisms underlie potassium phenylacetate’s anticancer activity?

Potassium phenylacetate induces cell cycle arrest (G1 phase) and apoptosis by modulating key regulators such as p21Cip1 and phosphorylated pRb. It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax, as demonstrated in osteosarcoma models. Western blotting and flow cytometry are critical for validating these mechanisms .

Q. How can potassium phenylacetate be quantified in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used. Calibration curves should be prepared using spiked plasma or tissue homogenates, with validation for recovery rates and limit of detection. Mass spectrometry (LC-MS/MS) is recommended for enhanced specificity in pharmacokinetic studies .

Q. What in vitro models are suitable for studying potassium phenylacetate’s effects?

Androgen-independent prostate cancer cell lines (e.g., PC3, DU145) and osteosarcoma cell lines are well-established models. Dose-response assays (0.1–10 mM range) over 72 hours can assess cytostatic effects, while Matrigel invasion assays evaluate phenotypic reversion .

Advanced Research Questions

Q. How should researchers design experiments to evaluate synergistic effects with other anticancer agents?

Use combination index (CI) analysis via the Chou-Talalay method. For example, potassium phenylacetate and suramin showed complete growth inhibition in prostate cancer cells at sub-therapeutic doses. Optimize dosing schedules to account for pharmacokinetic interactions, such as nonlinear elimination in humans .

Q. What strategies address contradictions between in vitro efficacy and clinical trial outcomes?

The limited clinical efficacy in gliomas (e.g., 7.5% response rate in Phase II trials) contrasts with robust in vitro data. Methodological considerations include:

Q. How can pharmacokinetic challenges in human trials be mitigated?

Nonlinear pharmacokinetics (saturation of elimination pathways at >250 μg/mL) require therapeutic drug monitoring. Population pharmacokinetic modeling can individualize dosing based on ideal body weight and renal function. Consider intermittent dosing (e.g., 14 days on/off) to reduce neurotoxicity risks .

Q. What experimental models elucidate neurotoxicity mechanisms of potassium phenylacetate?

Neonatal rat models replicate neurodevelopmental deficits seen in phenylketonuria. Key endpoints include cerebellar vermis lobule size (histomorphometry) and optic nerve myelination (electron microscopy). Dose-response studies in postnatal days 4–21 are critical for timing-dependent toxicity .

Q. How does potassium phenylacetate influence tumor immune microenvironments?

Upregulation of MHC class I transcripts enhances antigen presentation in prostate cancer cells. Flow cytometry for HLA expression and co-culture assays with cytotoxic T lymphocytes can validate immunomodulatory effects. Combine with checkpoint inhibitors to explore combinatorial immune activation .

Q. What analytical methods detect potassium phenylacetate as a drug impurity?

Ion-pair chromatography with conductivity detection is effective for trace quantification. Validate methods per ICH guidelines, focusing on specificity against structurally similar impurities (e.g., sodium phenylacetate). Use spiked samples to determine limits of quantification (LOQ < 0.1%) .

Methodological Notes

- Data Interpretation : Use Shapiro-Wilk tests to assess normality in small-sample preclinical studies before applying parametric tests.

- Contradictory Results : Apply Hill criteria (dose-response, temporal consistency) to distinguish artifact from true biological variation.

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.